molecular formula C13H16O3 B1297952 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 4934-98-9

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B1297952
CAS No.: 4934-98-9
M. Wt: 220.26 g/mol
InChI Key: COSCRJLYEZUUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)cyclobutanecarboxylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . It is a cyclobutane derivative featuring a benzyloxy group and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate typically involves the following steps :

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research :

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in drug development.

    Material Science: Utilized in the preparation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)cyclobutanecarboxylate involves its reactivity due to the strained cyclobutane ring and the presence of functional groups. The benzyloxy group can participate in various nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis and reduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylmethoxy)cyclobutanecarboxylate
  • Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
  • 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its specific combination of a cyclobutane ring, a benzyloxy group, and a methyl ester.

Properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.